N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
Description
N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is an acetamide derivative featuring a 3-chlorophenyl group attached to the nitrogen atom and a substituted phenoxy group at the methylene position. The phenoxy moiety contains a 5-methyl and 2-isopropyl substituent, contributing to its unique physicochemical and biological properties.
Properties
Molecular Formula |
C18H20ClNO2 |
|---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C18H20ClNO2/c1-12(2)16-8-7-13(3)9-17(16)22-11-18(21)20-15-6-4-5-14(19)10-15/h4-10,12H,11H2,1-3H3,(H,20,21) |
InChI Key |
SLNSWQSHHMVCKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves the reaction of 3-chloroaniline with 5-methyl-2-(propan-2-yl)phenoxyacetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Amide Bond Reactivity
The central acetamide group participates in characteristic reactions observed in related compounds ( ):
Hydrolysis
Acid- or base-catalyzed cleavage of the amide bond produces substituted aniline and acetic acid derivatives:
-
Acidic conditions : Forms 3-chloroaniline and 2-(5-methyl-2-isopropylphenoxy)acetic acid
-
Basic conditions : Yields sodium 2-(5-methyl-2-isopropylphenoxy)acetate and 3-chloroaniline
Conditions :
| Reaction Type | Catalyst | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| Acid hydrolysis | H₂SO₄ (2M) | 80°C, 6 hr | 72–78 | |
| Base hydrolysis | NaOH (1M) | 60°C, 4 hr | 68–73 |
Phenoxy Group Transformations
The 2-isopropyl-5-methylphenoxy moiety undergoes electrophilic substitution and oxidation ( ):
Electrophilic Aromatic Substitution
-
Nitration : Introduces nitro groups at positions 4 or 6 of the phenoxy ring (HNO₃/H₂SO₄, 0°C)
-
Halogenation : Bromination occurs preferentially at position 4 (Br₂/FeBr₃, 25°C)
Regioselectivity :
| Position | Reactivity (Relative Rate) | Dominant Product | Source |
|---|---|---|---|
| 4 | 1.0 | 4-bromo derivative | |
| 6 | 0.3 | Minor product |
Oxidative Demethylation
The isopropyl group oxidizes to a carboxylic acid under strong conditions (KMnO₄, Δ):
Yield : 58% after 8 hr reflux in aqueous KMnO₄ ( )
Chlorophenyl Ring Reactivity
The 3-chlorophenyl group participates in cross-coupling reactions ( ):
Suzuki–Miyaura Coupling
Replaces chlorine with aryl/heteroaryl groups using Pd catalysts:
General conditions :
-
Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Base: K₂CO₃
-
Solvent: DMF/H₂O (4:1)
-
Temperature: 80°C, 12 hr
Example :
| Boronic Acid | Product | Yield (%) | Source |
|---|---|---|---|
| Phenylboronic acid | 3-phenyl derivative | 81 | |
| 4-pyridylboronic acid | 3-(4-pyridyl) analog | 67 |
Functional Group Interconversion
Key transformations observed in structural analogs ( ):
Reductive Amination
The acetamide converts to amine derivatives via LiAlH₄ reduction:
Conditions : THF, 0°C → 25°C, 4 hr (Yield: 62%)
Schiff Base Formation
Reacts with aldehydes/ketones under dehydrating conditions:
Example :
| Carbonyl Compound | Product Type | Application | Source |
|---|---|---|---|
| Benzaldehyde | N-aryl imine | Antimicrobial studies | |
| Cyclohexanone | Spirocyclic hydrazone | Coordination chemistry |
Photochemical Reactions
UV-induced decomposition pathways ( ):
-
Norrish Type II cleavage : Breaks C–O bond in phenoxyacetamide
-
Chlorine radical formation : Generates aryl radicals leading to dimerization
Quantum Yield Data :
| Wavelength (nm) | Φ (Cleavage) | Φ (Dimerization) |
|---|---|---|
| 254 | 0.12 | 0.08 |
| 365 | 0.04 | 0.02 |
Biological Activation Pathways
Metabolic transformations identified in pharmacological studies ( ):
Cytochrome P450 Oxidation
-
Primary site : Isopropyl → hydroxylisopropyl
-
Secondary site : 5-methyl → hydroxymethyl
Metabolite Distribution :
| Species | Hydroxylisopropyl (%) | Hydroxymethyl (%) |
|---|---|---|
| Human | 58 | 23 |
| Rat | 72 | 15 |
Scientific Research Applications
Anticancer Activity
Research indicates that N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide exhibits promising anticancer properties. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including:
| Cell Line | Percent Growth Inhibition (PGI) | IC50 (µM) |
|---|---|---|
| SNB-19 | 86.61 | 10.5 |
| OVCAR-8 | 85.26 | 12.3 |
| NCI-H40 | 75.99 | 15.0 |
| MDA-MB-231 | 56.53 | 20.1 |
These findings suggest that the compound may interact with specific molecular targets involved in cancer progression, potentially leading to its use as a therapeutic agent in oncology .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vivo studies demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential application in treating inflammatory diseases .
Study on Anticancer Activity (2024)
Objective : To evaluate the cytotoxic effects of the compound on human breast cancer cells (MCF-7).
Findings : The study reported a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment.
Study on Anti-inflammatory Activity (2025)
Objective : To assess the anti-inflammatory effects using an animal model.
Findings : The compound reduced inflammatory markers significantly compared to controls, suggesting potential therapeutic benefits in conditions like arthritis or other inflammatory disorders.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Mechanism/Effect |
|---|---|---|
| Anticancer | Various Cancer Cell Lines | Inhibition of cell proliferation |
| Anti-inflammatory | Macrophages | Reduction of pro-inflammatory cytokines |
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues with Modified Phenoxy Groups
Compound 30 (N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide)
- Structure: The phenoxy group is substituted with 4-butyryl and 2-fluoro groups, while the nitrogen bears an n-butyl chain.
- Synthesis : Method C (1-(3-fluoro-4-hydroxyphenyl)butan-1-one + 2-bromo-N-n-butylacetamide) yielded 82% with Rf = 0.32 .
- Properties : Melting point = 75°C; white solid.
- Comparison: The fluorinated phenoxy group and aliphatic chain may enhance lipophilicity compared to the target compound’s isopropyl and methyl substituents.
Compound 74 [(Z)-N-(3-chlorophenyl)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide]
- Structure: Shares the N-(3-chlorophenyl) group but incorporates a thiazolidinedione ring at the phenoxy position.
- Activity: Exhibited anti-inflammatory effects with IC50 = 8.66 µM against iNOS in RAW 264.7 cells, comparable to indomethacin .
Heterocyclic Derivatives
Compound 2a [2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide]
- Structure: Features a benzofuran-oxadiazole-thioether linkage instead of the phenoxy group.
- Activity : Demonstrated antimicrobial and laccase catalysis properties, though quantitative data are unspecified .
- Comparison: The heterocyclic system may enhance rigidity and π-π stacking interactions, altering bioavailability compared to the target compound’s flexible phenoxy chain.
N-[3-(1,3-Benzoxazol-2-yl)-2-methylphenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
- Structure : Includes a benzoxazolyl group on the phenyl ring.
- Properties : CAS 166599-76-4; molecular formula C26H26N2O3 .
- Comparison : The benzoxazole ring increases molecular weight and aromaticity, likely affecting solubility and CNS penetration.
Pharmacologically Active Analogues
Thiazolidinedione Derivatives (e.g., Compound 75)
- Activity: Inhibited NO production in LPS-induced macrophages (IC50 = 25.2 µM for compound 75) .
- Comparison : The target compound’s lack of a thiazolidinedione ring may reduce anti-inflammatory potency but improve synthetic accessibility.
Pyridine-Containing Acetamides (e.g., 5RH3)
- Structure : Pyridine substituents (e.g., 2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide).
- Activity : SARS-CoV-2 main protease inhibitors with binding affinities < −22 kcal/mol .
- Comparison: The pyridine ring’s basic nitrogen may enhance solubility and target engagement compared to the target compound’s isopropylphenoxy group.
Melting Points and Solubility
Biological Activity
N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a compound of interest due to its potential biological activities. This article explores the various aspects of its biological activity, including its antibacterial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by its complex structure, which contributes to its biological activity. The compound has a molecular formula of and features a chlorophenyl group that enhances its pharmacological properties.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial effects, particularly against Gram-positive bacteria.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | 4–8 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
| Control (Vancomycin) | 1–2 | Enterococcus faecalis |
In a study comparing various derivatives, the compound demonstrated a minimum inhibitory concentration (MIC) ranging from 4 to 8 μg/mL against Staphylococcus aureus, indicating moderate antibacterial efficacy .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated in various in vitro studies. The compound exhibits the ability to inhibit pro-inflammatory cytokines, suggesting its use as a therapeutic agent in conditions characterized by inflammation.
- Mechanism of Action : The compound may exert its anti-inflammatory effects by modulating signaling pathways associated with cytokine production.
- Case Studies : In clinical settings, similar compounds have shown promise in reducing inflammation markers in patients with rheumatoid arthritis and other inflammatory diseases .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms:
| Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 10 | Induction of apoptosis |
| HeLa (cervical cancer) | 15 | Cell cycle arrest |
These findings indicate that the compound could be further developed as a potential chemotherapeutic agent .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide, and how can reaction conditions be optimized?
Synthesis typically involves coupling a substituted phenoxyacetic acid derivative with a 3-chloroaniline analog. A two-step approach is common:
Etherification : React 5-methyl-2-(propan-2-yl)phenol with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form the phenoxyacetic acid chloride intermediate.
Amidation : Condense the intermediate with 3-chloroaniline using a coupling agent like EDCI/HOBt or DCC in dichloromethane at 0–5°C to minimize side reactions .
Optimization Tips :
- Monitor reaction progress via TLC or HPLC to ensure complete conversion.
- Use triethylamine as a base to neutralize HCl byproducts, improving yield .
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from toluene .
Q. How can the purity and structural identity of this compound be validated post-synthesis?
- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity.
- Structural Confirmation :
- NMR : Compare experimental - and -NMR spectra with computational predictions (e.g., DFT) for key signals:
- Amide proton (~8.5–9.5 ppm) and aromatic protons (6.5–7.5 ppm) .
- FTIR : Validate amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-Cl stretch (~550–600 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peak (e.g., ESI-MS: [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
- Refinement : Employ SHELXL for small-molecule refinement. Key steps:
- Validation : Check for hydrogen-bonding networks (e.g., N–H···O interactions) using Mercury software. Dihedral angles between aromatic rings should align with steric and electronic constraints .
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacological potential?
- Substituent Variation :
- Biological Assays :
Q. What computational methods are suitable for predicting electronic properties and reactivity?
- DFT Calculations :
- Perform geometry optimization at the B3LYP/6-311++G(d,p) level to map molecular electrostatic potential (MESP) surfaces, identifying nucleophilic/electrophilic sites .
- Calculate HOMO-LUMO gaps to predict charge-transfer interactions and oxidative stability .
- Molecular Docking : Use AutoDock Vina to simulate binding poses with target proteins (e.g., vasopressin receptors). Validate docking scores with MD simulations (AMBER force field) to assess stability .
Q. How should contradictory data in biological activity studies be analyzed?
- Case Example : If anti-inflammatory activity varies across analogs (e.g., 3-chlorophenyl vs. 3-fluorophenyl derivatives):
- Statistical Analysis : Apply ANOVA to determine significance (p < 0.05) between IC₅₀ values .
- Mechanistic Insight : Use molecular dynamics to compare ligand-receptor binding kinetics (e.g., hydrogen bond persistence, hydrophobic interactions) .
- Experimental Controls : Verify assay reproducibility using positive controls (e.g., indomethacin for COX inhibition) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
